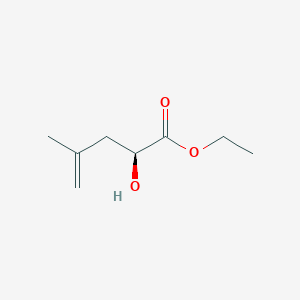![molecular formula C15H16NO2P B14240601 2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one CAS No. 391640-24-7](/img/structure/B14240601.png)
2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one is a complex organic compound that features a biphenyl group attached to an oxazaphosphinanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of biphenyl derivatives with oxazaphosphinanone precursors. One common method involves the use of a Suzuki coupling reaction, where o-chloronitrobenzene reacts with chlorophenylboronic acid in the presence of a nickel or copper catalyst under nitrogen protection . The reaction is carried out at elevated temperatures (around 130°C) and involves the use of solvents such as DMF (dimethylformamide) and water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl ring.
科学研究应用
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
作用机制
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazaphosphinanone ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the oxazaphosphinanone ring.
2,2’-Biphenol: A biphenyl derivative with hydroxyl groups.
Polychlorinated Biphenyls (PCBs): Biphenyl compounds with multiple chlorine substitutions.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to the presence of the oxazaphosphinanone ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological molecules and enhances its utility in various applications .
属性
CAS 编号 |
391640-24-7 |
|---|---|
分子式 |
C15H16NO2P |
分子量 |
273.27 g/mol |
IUPAC 名称 |
2-(4-phenylphenyl)-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C15H16NO2P/c17-19(16-11-4-12-18-19)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,16,17) |
InChI 键 |
LLIZXIHYEZEDDX-UHFFFAOYSA-N |
规范 SMILES |
C1CNP(=O)(OC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
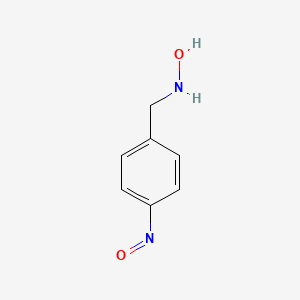
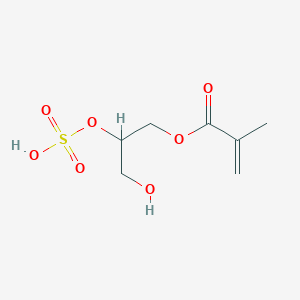
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
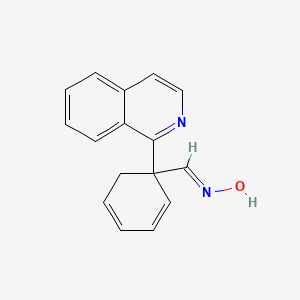
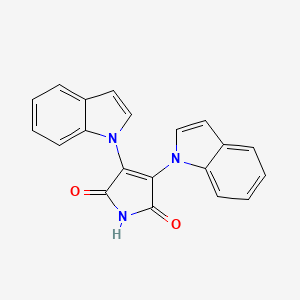
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
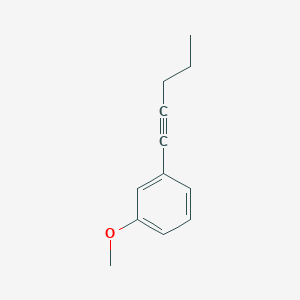
![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
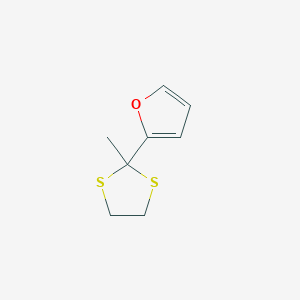
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
